Akt1 Binding Affinity of Indazole-6-yl-pyridine Carboxamide Scaffold vs. Isoquinoline and Other Heteroaryl Isosteres: A >100-Fold Ki Advantage
The indazole-6-yl-pyridine carboxamide scaffold, as represented in compound 4 (A-443654), demonstrated an Akt1 Ki of 0.16 nM, representing a >100-fold improvement over the isoquinoline-pyridine analog from which it was derived through scaffold hopping [1]. In contrast, the isoquinoline-based lead compound showed substantially weaker Akt1 inhibition (Ki values in the 20-50 nM range). This scaffold-hop also preserved ATP-competitive, reversible inhibition while substantially improving kinase selectivity to >20-fold for Akt over 35+ other kinases tested [1]. The structure of A-443654 features the core N-(1H-indazol-6-yl)pyridine pharmacophore that defines the binding geometry of this series, with the indazole N1-H and pyridine nitrogen forming the essential bidentate hinge interaction visible in the PKA co-crystal structure (PDB: 2UZV) [2].
| Evidence Dimension | Akt1 enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Indazole-pyridine analogue: Ki = 0.16 nM (160 pM) |
| Comparator Or Baseline | Isoquinoline-pyridine analogue: Ki ~20-50 nM (estimated from SAR progression) |
| Quantified Difference | >100-fold improvement in binding affinity upon switching from isoquinoline to indazole-6-yl scaffold |
| Conditions | Recombinant Akt1 enzyme assay; ATP-competitive binding measured in biochemical kinase activity assay (Bioorg Med Chem 2006, Woods et al.) |
Why This Matters
For procurement decisions, this evidence demonstrates that the indazole-6-yl-pyridine carboxamide scaffold provides a validated, high-affinity kinase hinge-binding motif (Ki = 0.16 nM) that cannot be replicated by isoquinoline or other heteroaryl isosteres, making it the preferred scaffold for developing potent Akt/PKB inhibitors.
- [1] Woods KW, et al. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorg Med Chem. 2006;14(20):6832-6846. PMID: 16843670. View Source
- [2] Zhu GD, et al. Syntheses of potent, selective, and orally bioavailable indazole-pyridine series of protein kinase B/Akt inhibitors with reduced hypotension. J Med Chem. 2007;50(13):2990-3003. PDB: 2UZV. View Source
